molecular formula C11H17N3 B13971694 N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine

N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine

Cat. No.: B13971694
M. Wt: 191.27 g/mol
InChI Key: JOOPTJZDUYCTFN-UHFFFAOYSA-N
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Description

N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine: is a synthetic organic compound that features a cyclopropyl group attached to an imidazole ring Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with an imidazole derivative under controlled conditions. The reaction may require the use of catalysts such as nickel or palladium to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce halogenated imidazole derivatives .

Scientific Research Applications

N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol
  • 1-(1-cyclopropyl-1H-imidazol-2-yl)methanol
  • 1-(1-cyclopropyl-1H-imidazol-2-yl)ethylamine

Uniqueness: N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is unique due to the presence of both cyclopropyl and imidazole groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-[1-(1-cyclopropylimidazol-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H17N3/c1-8(13-9-2-3-9)11-12-6-7-14(11)10-4-5-10/h6-10,13H,2-5H2,1H3

InChI Key

JOOPTJZDUYCTFN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C2CC2)NC3CC3

Origin of Product

United States

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